Arotinolol
Description
Historical Context of Arotinolol Development
This compound's journey in pharmaceutical development originated in Japan. The compound was first documented in scientific literature in a 1979 publication, where it was identified by Sumitomo Chemical as "β-adrenergic blocking, antiarrhythmic compound S-596". wikipedia.org Following its initial description, this compound was introduced as an antihypertensive agent in 1986. citeab.comwikipedia.org Its therapeutic value was recognized, leading to its inclusion under insurance coverage in Japan in 1985. wikipedia.org Sumitomo Pharmaceutical Co., Ltd. has been a key entity in the research and development of this compound. citeab.comwikipedia.org
Classification within Adrenergic Receptor Modulators
This compound is classified as a non-selective beta-adrenergic antagonist that also possesses alpha-adrenergic blocking properties, positioning it as a mixed alpha/beta blocker. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.com This dual action distinguishes it within the broader class of adrenergic receptor modulators. Beyond its alpha and beta-blocking capabilities, this compound has also been observed to act as a β3 receptor agonist. wikipedia.orgwikipedia.orgfishersci.ca From a structural perspective, this compound is characterized as a thiopropanolamine containing a tertiary butyl moiety. citeab.comwikipedia.org It further incorporates a thiophene (B33073) ring and is categorized as an aromatic amide, featuring sulfur-containing heterocyclic rings that are believed to contribute to its specific binding properties with adrenergic receptors. wikipedia.org
Overview of this compound's Unique Pharmacological Profile
This compound's pharmacological profile is marked by its multifaceted interaction with adrenergic receptors, contributing to its distinct therapeutic effects.
Mechanism of Action: this compound exerts its effects by binding with high affinity to β1-, β2-, and α1-adrenergic receptor sites. citeab.comwikipedia.orgmims.comwikipedia.org Radioligand studies have indicated that this compound demonstrates a higher affinity for β-receptors compared to α-receptors, which is crucial for its balanced pharmacological activity. citeab.comwikipedia.org The primary therapeutic outcomes of this compound are achieved through a combination of mechanisms:
A reduction in cardiac output, mediated by its β-adrenergic receptor blockade. citeab.comwikipedia.orgmims.comwikipedia.org
An inhibition of the counter-regulatory increase in peripheral resistance, which is facilitated by its α1-receptor blockade. citeab.commims.comwikipedia.org
Significant vasorelaxant activity, predominantly mediated by its α1-blocking properties. citeab.comwikipedia.org
Unlike some other beta-blockers, this compound lacks intrinsic sympathomimetic activities and membrane-stabilizing properties. citeab.comwikipedia.org Furthermore, research suggests this compound's potency in inhibiting the binding of the radioligand 125I-ICYP to 5HT1B-serotonergic receptor sites. wikipedia.org
Receptor Targeting Profile
This compound exhibits a comprehensive receptor-targeting profile, as detailed in the table below:
| Receptor Target | Action | Affinity |
| β1-adrenergic receptor | Antagonist | High |
| β2-adrenergic receptor | Antagonist | High |
| α1-adrenergic receptors | Antagonist | Moderate |
| β3-adrenergic receptor | Agonist | Not fully quantified wikipedia.org |
Pharmacodynamic Effects: Preclinical studies have elucidated several key pharmacodynamic characteristics of this compound:
It demonstrates acute bradycardiac and antihypertensive activity, leading to a pronounced reduction in heart rate. citeab.comwikipedia.org
this compound induces a dose-dependent decrease in cardiac contractility and coronary blood flow. citeab.comwikipedia.org
It also contributes to an increase in total peripheral resistance, an effect that is modulated by its alpha-blocking properties. citeab.comwikipedia.org
Significance of this compound in Contemporary Cardiovascular Pharmacology
This compound holds significant importance in contemporary cardiovascular pharmacology, offering a valuable therapeutic option for a range of conditions. Its unique dual alpha- and beta-blocking properties provide a comprehensive strategy for blood pressure management and other cardiac issues. wikipedia.orgwikipedia.orgwikipedia.org
This compound has demonstrated notable efficacy in the management of mild to moderate essential hypertension. wikipedia.orgwikipedia.org Clinical trials have shown its ability to improve left heart function in patients suffering from chronic heart failure (CHF), accompanied by a significant decrease in plasma Brain Natriuretic Peptide (BNP) levels. mims.com Furthermore, this compound has been observed to more effectively lower nighttime blood pressure in patients with non-dipper hypertension, contributing to the restoration of normal circadian blood pressure rhythms. mims.com
Beyond its primary cardiovascular indications, this compound has also been investigated for other therapeutic applications, including the control of tremors in patients with Parkinson's disease and essential tremors. citeab.comwikipedia.orgwikipedia.orgfishersci.ca Geographically, its use is established in countries such as Japan, China, and Korea. wikipedia.org
Current Research Landscape and Knowledge Gaps concerning this compound
The current research landscape surrounding this compound continues to evolve, with ongoing efforts to further delineate its therapeutic potential and address existing knowledge gaps. Research institutions globally maintain a keen interest in this compound, particularly in exploring its broader applications and understanding its efficacy in patient populations who may not respond optimally to other beta-blockers. wikipedia.org
Clinical trials are actively investigating this compound's role in the control of blood pressure and heart rate. wikipedia.org Notable completed Phase 4 studies, sponsored by Sumitomo Pharma (Suzhou) Co., Ltd., include investigations into the "Efficacy and Safety of this compound Hydrochloride on Morning Blood Pressure and Heart Rate" and the "Effect of this compound Hydrochloride on Cardiovascular Events in Hypertensive Haemodialysis Patients." wikipedia.org A meta-analysis comparing this compound with other common antihypertensive drugs, such as Enalapril, Felodipine, Imidapril, Cilnidipine, Metoprolol (B1676517), and Atenolol (B1665814), in treating essential hypertension found no significant difference in efficacy and safety. wikipedia.org Additionally, research continues to explore this compound's effects on chronic heart failure, with studies indicating its capacity to enhance left ventricular ejection fraction (LVEF) and improve cardiac systolic function. mims.com
Despite these advancements, certain knowledge gaps persist. Further research is needed to fully understand the long-term impact of this compound and its optimal integration into diverse treatment regimens, especially in specific patient populations. wikipedia.orgwikidata.org A recent case report highlighted a critical knowledge gap concerning this compound's elimination pathways under specific pathological conditions, such as delayed elimination due to biliary obstruction leading to cardiogenic shock. wikipedia.orgwikipedia.org This underscores the need for continued investigation into its pharmacokinetics in various physiological states to ensure safe and effective use.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIAIPWSVYSKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022619 | |
| Record name | Arotinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
599ºC at 760 mmHg | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Slightly soluble | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68377-92-4 | |
| Record name | Arotinolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arotinolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 68377-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arotinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AROTINOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153ºC | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular and Receptor Pharmacology of Arotinolol
Adrenergic Receptor Binding Affinity and Selectivity
Arotinolol exhibits high binding affinity for β1-, β2-, and α1-adrenergic receptor sites drugbank.com. Radioligand studies have demonstrated that this compound possesses a higher affinity for β-receptors compared to α-receptors drugbank.com. The mechanism of action is understood to involve a reduction in cardiac output via β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by α-blockade drugbank.com.
β1-Adrenergic Receptor Interactions
This compound functions as an antagonist at β1-adrenergic receptors drugbank.comdrugbank.com. Studies involving radioligand binding with 125I-iodocyanopindolol (125I-ICYP) in rat cerebral cortical membranes have determined a pKi value of 9.74 for its interaction with β1 adrenoceptors medchemexpress.commedchemexpress.com.
β2-Adrenergic Receptor Interactions
Similar to its activity at β1 receptors, this compound acts as an antagonist at β2-adrenergic receptors drugbank.comdrugbank.com. Radioligand binding studies using 125I-ICYP in rat cerebral cortical membranes indicate a pKi value of 9.26 for β2 adrenoceptors medchemexpress.commedchemexpress.com. The selectivity between β1 and β2 adrenoceptors for this compound is considered equal medchemexpress.commedchemexpress.com.
α1-Adrenergic Receptor Interactions
This compound is an antagonist at α1-adrenergic receptors drugbank.comdrugbank.com. This α1-blocking property is notably associated with its observed vasorelaxant activity drugbank.com.
β3-Adrenergic Receptor Activity
Beyond its α/β-blocking properties, this compound also demonstrates activity at the β3-adrenergic receptor wikipedia.org. Research indicates that this compound acts as a weak partial agonist on β3-adrenergic receptors found in brown adipocytes nih.govcdnsciencepub.com. In these cells, it exhibits an EC50 of approximately 20 µM and a partial agonism of about 50% nih.govcdnsciencepub.com. Concurrently, this compound also displays properties of a β3-receptor antagonist, with a pKB of 5.7 nih.govcdnsciencepub.com. However, in studies involving intact animals, only the antagonistic action of this compound on β3-receptors was observed nih.govcdnsciencepub.com. The anti-obesity effects associated with this compound have been suggested to result from direct activation of thermogenesis in brown-fat cells nih.govcdnsciencepub.comnih.gov.
5HT1B-Serotonergic Receptor Interactions
This compound demonstrates the ability to inhibit the binding of the radioligand 125I-ICYP to 5HT1B-serotonergic receptor sites medchemexpress.commedchemexpress.comtargetmol.comruixibiotech.comtargetmol.com. It displaces 125I-ICYP binding to 5HT1B-receptors, with reported pKi values of 7.97 and 8.16 medchemexpress.commedchemexpress.com.
Radioligand Binding Studies and Comparative Affinity Profiles
Radioligand binding studies are crucial for characterizing the affinity and selectivity of compounds like this compound for various receptors. As noted, this compound exhibits a higher affinity for β-adrenergic receptors compared to α-adrenergic receptors drugbank.com.
For comparative purposes, this compound's binding profile can be juxtaposed with other well-known non-selective beta-blockers:
Propranolol (B1214883): This medication is a non-selective beta receptor antagonist, meaning it blocks both β1 and β2 receptors without preference wikipedia.orgmims.com. Propranolol is also characterized by its lipid solubility and sodium channel-blocking effects wikipedia.org.
Timolol (B1209231): Similar to propranolol, timolol is a non-selective β1- and β2-adrenergic receptor blocker wikipedia.orgmims.com.
Pindolol: Pindolol is another non-selective beta blocker that acts as a competitive partial agonist wikipedia.orgmims.com. Additionally, it functions as an antagonist of the serotonin (B10506) 5-HT1A receptor wikipedia.org.
The following table summarizes the binding affinities of this compound for key adrenergic and serotonergic receptors based on radioligand binding studies:
Downstream Signaling Pathways and Cellular Mechanisms
This compound's therapeutic actions are mediated through a complex interplay with various downstream signaling pathways and cellular mechanisms, extending beyond direct receptor blockade to influence key physiological processes.
Influence on Catecholamine Action
This compound exerts its effects by inhibiting the action of endogenous catecholamines, such as adrenaline and norepinephrine (B1679862), on adrenergic receptors. fishersci.pt By blocking beta-adrenergic receptors, this compound reduces heart rate and decreases cardiac output. fishersci.pt Concurrently, its alpha-adrenergic blocking properties, predominantly on receptors located in the smooth muscles of blood vessels, induce vasodilation. fishersci.pt This combined alpha- and beta-blockade effectively reduces cardiac workload and counteracts the compensatory increase in peripheral resistance that can occur with pure beta-blockers. wikipedia.orgfishersci.pt Studies investigating the effects of this compound on isolated dog coronary arteries demonstrated its ability to inhibit norepinephrine-induced relaxations in distal segments and norepinephrine-induced contractions in proximal segments, providing evidence for both beta- and alpha-adrenoceptor blocking activities within the coronary vasculature. nih.gov In the context of chronic heart failure, this compound's dual blockade aids in mitigating the over-activation of the sympathetic nervous system and neurohormonal systems, which are often elevated in such conditions. nih.gov
Modulation of Endothelium-Derived Nitric Oxide (NO) Production
A significant component of this compound's vasodilatory action is its involvement with endothelium-derived nitric oxide (NO). fishersci.dkfishersci.ie Research indicates that this compound-induced vasodilation is dependent on the endothelium and NO production. fishersci.dkfishersci.ie This is supported by observations where this compound's relaxant effects on vascular rings were attenuated by the presence of Nω-nitro-L-arginine methyl ester (L-NAME), a known NO synthase inhibitor, and by the absence of the endothelium. fishersci.dkfishersci.ie Furthermore, comparative studies have shown that this compound leads to a greater production of nitric oxide compared to other beta-blockers like metoprolol (B1676517). fishersci.dkfishersci.ie
Impact on Kv Channels
This compound's vasodilatory mechanisms also involve the modulation of Kv (voltage-gated potassium) channels. fishersci.dkfishersci.ie Studies have demonstrated that the relaxations induced by this compound in vascular rings were diminished by the application of 4-aminopyridine (B3432731) (4-AP), a blocker of Kv channels. fishersci.dkfishersci.ie This suggests that this compound partially mediates its vasodilatory effects through the activation of Kv channels in vascular smooth muscle. fishersci.ie The involvement of potassium channels is particularly relevant given that their dysfunction is implicated in the pathogenesis of arterial hypertension, indicating that this compound targets this pathway to exert its beneficial effects. mims.com
Effects on Phosphorylated Endothelial Nitric Oxide Synthase (p-eNOS) Expression
This compound significantly influences the expression and activity of endothelial nitric oxide synthase (eNOS) through phosphorylation. fishersci.dkfishersci.ie Specifically, this compound has been shown to increase the expression of phosphorylated eNOS (p-eNOS) in human aortic endothelial cells (HAECs) and in spontaneously hypertensive rats (SHR). fishersci.dkmims.com This increase in p-eNOS expression is crucial because eNOS activity, and consequently NO generation, is regulated by its phosphorylation state. mims.comuni.lu An elevated p-eNOS/T-eNOS ratio, observed with this compound treatment, directly correlates with enhanced NO production and subsequent vasodilation. mims.com This mechanism highlights this compound's ability to improve endothelial function by promoting the synthesis of a key vasodilator. mims.com
Preclinical Pharmacodynamic Studies
Cardiovascular System Effects
Preclinical investigations have detailed Arotinolol's impact on various cardiovascular parameters, including cardiac contractility, blood flow regulation, peripheral resistance, and vasorelaxant activities.
Coronary Blood Flow Regulation
This compound has been shown to cause a dose-dependent decrease in coronary blood flow in preclinical settings. wikipedia.orgwikipedia.org Conversely, it also reduces coronary artery resistance and promotes the dilation of coronary arteries through its alpha-receptor blocking effects, which can improve blood flow. wikipedia.org This dual action suggests a complex regulatory influence on coronary circulation.
Total Peripheral Resistance Alterations
While this compound has been observed to cause an increase in total peripheral resistance in some contexts wikipedia.orgwikipedia.org, its mechanism of action involves a reduction in cardiac output via beta-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance, which is mediated by its alpha-blockade. wikipedia.org This indicates a balanced effect that aims to prevent an undesired rise in peripheral resistance often associated with pure beta-blockers.
Vasorelaxant Activity and Mechanisms
This compound demonstrates significant vasorelaxant activity in preclinical studies. This characteristic is primarily mediated by its alpha-1 (α1)-blocking property. wikipedia.orgwikipedia.org This alpha-blocking action contributes to its ability to relax vascular smooth muscle.
Acute Bradycardiac and Antihypertensive Activity
In preclinical hypertension trials, this compound exhibits specific acute bradycardiac and antihypertensive activity, leading to a pronounced reduction in heart rate. wikipedia.orgwikipedia.org Furthermore, administration of this compound has been shown to significantly decrease systolic blood pressure and heart rate both at rest and during exercise, without notable changes in diastolic blood pressure. apexbt.com
Hemodynamic Effects in Animal Models (e.g., Spontaneously Hypertensive Rats)
Studies in spontaneously hypertensive rats (SHR) have provided detailed insights into this compound's hemodynamic effects.
At rest, this compound treatment in SHR resulted in decreased mean arterial pressure (MAP), cardiac index (CI), and heart rate (HR). No significant changes were observed in total peripheral resistance index or regional hemodynamics under resting conditions. mims.com
During acute stress, this compound further decreased MAP, CI, and HR in SHR. It also reduced myocardial and skeletal muscle blood flow, as well as splanchnic, renal, cerebral, and cutaneous vascular resistance. mims.com
Chronic administration of this compound has demonstrated definite antihypertensive effects in SHR. For instance, oral administration of this compound (20 and 100 mg/kg per day) for 12 weeks significantly decreased heart rate within a week of treatment initiation, and this effect was sustained throughout the study period. wikipedia.org Mean blood pressure, measured directly at the 12th week, was lowered by more than 20 mmHg in this compound-treated SHR groups compared to control animals. wikipedia.org This chronic antihypertensive activity was comparable to that observed with propranolol (B1214883) (100 mg/kg per day) in SHR. wikipedia.org
In normotensive conscious rats, this compound was found to antagonize the pressor responses induced by phenylephrine (B352888) at doses exceeding 30 mg/kg. This finding suggests that an adrenergic alpha-blocking property is at least partly involved in the hypotensive effect of this compound, similar to the observed effects of labetalol (B1674207). mims.com
Table 1: Chronic Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound (20 mg/kg/day, p.o.) wikipedia.org | This compound (100 mg/kg/day, p.o.) wikipedia.org | Propranolol (100 mg/kg/day, p.o.) wikipedia.org | Control wikipedia.org |
| Heart Rate | Significantly decreased | Significantly decreased | Significantly decreased | Unchanged |
| Mean BP (12 weeks) | Lowered by >20 mmHg | Lowered by >20 mmHg | Lowered by >20 mmHg | Baseline |
| Vascular Lesions | Reduced incidences | Reduced incidences | Reduced incidences | Baseline |
| Kidney Weight | Decrease prevented | Decrease prevented | Decrease prevented | Baseline |
| Plasma Renin | Tendency to decrease | Tendency to decrease | Tendency to decrease | Baseline |
| Aldosterone | Tendency to decrease | Tendency to decrease | Tendency to decrease | Baseline |
Impact on Plasma Atrial Natriuretic Peptide
Chronic treatment with this compound has been shown to influence plasma levels of atrial natriuretic peptide (ANP) in preclinical models. In spontaneously hypertensive rats (SHR), this compound treatment resulted in increased plasma ANP levels, both at rest and during acute stress conditions. This effect was more pronounced in SHR compared to Wistar-Kyoto (WKY) rats mims.com. The modulation of ANP, a hormone involved in fluid homeostasis and blood pressure regulation, suggests a role for this compound in neurohumoral balance within the cardiovascular system nih.govguidetopharmacology.org.
Comparative Effects on Regional Myocardial Dysfunction
Studies in anesthetized dogs with flow-limiting coronary stenosis have investigated this compound's comparative effects on regional myocardial dysfunction. This compound, alongside propranolol, significantly improved impaired regional myocardial function, as measured by segment shortening (%SS), in areas distal to the coronary stenosis mims.comciteab.com. In contrast, labetalol, despite reducing heart rate and left ventricular dP/dt (LVdP/dt), failed to improve %SS in the ischemic region and notably reduced left circumflex (LCX) flow, likely due to systemic hypotension mims.comciteab.com. The doses of these antagonists were carefully selected to elicit comparable negative chrono- and inotropic effects, while exhibiting differing potencies in alpha-adrenoceptor blockade, with labetalol demonstrating greater alpha-blocking potency than this compound mims.comciteab.com.
Table 1: Comparative Effects on Regional Myocardial Dysfunction in Anesthetized Dogs
| Compound | Effect on Regional Myocardial Function (%SS) | Effect on LCX Flow | Alpha-Adrenoceptor Blockade Potency (Relative to this compound) |
| This compound | Improved | No significant change | Baseline |
| Propranolol | Improved | No significant change | Lower |
| Labetalol | Failed to improve | Reduced | Higher |
Sympathetic Nervous System Modulation
The sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS) can become over-activated in various pathological conditions, leading to the deterioration of cardiac function researchgate.netnih.gov. This compound plays a role in counteracting this over-activation of the sympathetic nervous system and associated neurohormones researchgate.net. Beta-blockers, including this compound, are recognized for their sympathoinhibitory effects and are utilized in the management of conditions characterized by sympathetic activation, such as chronic heart failure researchgate.netnih.gov.
Investigations into the effects of this compound on postganglionic renal nerve impulses (RNI) in anesthetized rabbits revealed a dose-dependent response. Lower doses of this compound (3 and 30 micrograms/kg) led to a decrease in RNI, an effect comparable to that observed with clonidine (B47849) or propranolol, suggesting a reduction in sympathetic nervous activity wikipedia.orgfishersci.fi. However, at higher doses (300 micrograms/kg), RNI were augmented wikipedia.orgfishersci.fi. Furthermore, direct administration of this compound via the carotid artery at doses between 3 to 30 micrograms/kg also resulted in a concomitant decrease in RNI wikipedia.orgfishersci.fi. In anesthetized dogs, this compound (20 micrograms/min) significantly suppressed renal nerve stimulation (RNS)-induced renin release and attenuated the increase in renal vascular resistance during RNS at 3 Hz. This inhibition of renin secretion in response to RNS was comparable to that achieved with dl-propranolol (100 micrograms/min) fishersci.ca.
Table 2: Effects of this compound on Postganglionic Renal Nerve Impulses (RNI) in Anesthetized Rabbits
| This compound Dose (µg/kg) | Effect on RNI | Comparison to Other Agents (Lower Doses) |
| 3 | Decreased | Similar to Clonidine or Propranolol |
| 30 | Decreased | Similar to Clonidine or Propranolol |
| 300 | Augmented | N/A |
Lack of Intrinsic Sympathomimetic Activity
Preclinical studies consistently demonstrate that this compound lacks intrinsic sympathomimetic activity (ISA) fishersci.cawikipedia.orgwikidata.org. This characteristic distinguishes it from some other beta-blockers that can partially stimulate adrenergic receptors. This compound is classified as a non-selective beta1-blocker without ISA mims.com. Additionally, preclinical investigations have shown that this compound does not possess membrane-stabilizing properties fishersci.cawikipedia.orgwikidata.org.
Pharmacokinetic and Biotransformation Research
Stereospecificity in Pharmacokinetics
The stereospecific nature of arotinolol is a critical determinant of its pharmacokinetic behavior. The two enantiomers, R-(-)-arotinolol and S-(+)-arotinolol, follow different metabolic and elimination routes, which is a key aspect of its biotransformation nih.gov.
The R-enantiomer of this compound is characterized by its metabolic stability. It largely resists biotransformation and remains unchanged within the organism. nih.gov Its primary route of elimination is through the kidneys, where it is excreted in the urine in its original form nih.gov.
In contrast to its R-counterpart, the S-enantiomer undergoes metabolism within the body nih.gov. A notable characteristic of the S-enantiomer is its high retention within red blood cells, which influences its distribution profile nih.gov.
| Enantiomer | Metabolic Fate | Primary Elimination Route |
| R-enantiomer | Remains unchanged | Urine |
| S-enantiomer | Metabolized | Not specified |
Absorption and Distribution Studies
Following administration, this compound is rapidly absorbed and distributed throughout the body nih.gov.
The plasma concentration of this compound reaches its peak approximately 2 hours after initial administration. The compound has a reported biological half-life of 7.2 hours. nih.gov
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration | 2 hours |
| Biological Half-Life | 7.2 hours |
Distribution studies indicate that this compound is primarily distributed from the plasma to the liver, followed by the lungs, and then the heart. The distribution within the liver has been shown to be independent of the molecule's stereochemistry. nih.gov As previously noted, the S-enantiomer is significantly retained in red blood cells nih.gov.
| Tissue | Distribution Rank | Stereochemistry Dependence |
| Liver | 1 | Independent |
| Lungs | 2 | Not specified |
| Heart | 3 | Not specified |
| Red Blood Cells | High retention of S-enantiomer | Dependent |
Protein Binding Characteristics
This compound exhibits a high degree of binding to serum proteins, and this binding is stereospecific. The R-enantiomer shows a higher affinity for protein binding compared to the S-enantiomer. nih.gov This stereospecificity in binding is believed to be associated with α1-acid glycoprotein nih.gov.
| Enantiomer | Serum Protein Binding (%) |
| R-enantiomer | 95.3% |
| S-enantiomer | 84.5% |
Binding to Serum Proteins
This compound demonstrates a high degree of binding to serum proteins, a characteristic that is stereospecific. The R-enantiomer of this compound is approximately 95.3% bound to serum proteins, while the S-enantiomer shows a slightly lower binding of 84.5% nih.gov. This differential binding between the enantiomers can have significant implications for their distribution and availability to target tissues.
Interactive Data Table: Enantioselective Serum Protein Binding of this compound
| Enantiomer | Percentage Bound to Serum Proteins |
| R-Arotinolol | 95.3% |
| S-Arotinolol | 84.5% |
Role of α1-acid Glycoprotein
The stereospecificity observed in the serum protein binding of this compound is believed to be associated with its interaction with α1-acid glycoprotein (AAG) nih.gov. AAG is a key plasma protein known for binding to a variety of drugs, particularly basic compounds. The differential affinity of this compound's enantiomers for AAG likely contributes to the observed differences in their protein binding percentages. This selective binding can influence the free fraction of each enantiomer in the plasma, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The binding of drugs to AAG is known to be a factor in their distribution and can be influenced by various physiological and pathological conditions that alter AAG levels.
Metabolic Pathways and Metabolites
The biotransformation of this compound is a critical aspect of its pharmacology, leading to the formation of metabolites and facilitating its eventual clearance from the body.
Hepatic Esterase Metabolism
The primary route of metabolism for this compound is through the action of hepatic esterases. These enzymes are responsible for the hydrolysis of ester-containing compounds. In the case of this compound, hepatic esterases play a crucial role in its breakdown within the liver, initiating the process of its metabolic clearance.
Enterohepatic Circulation
Evidence from animal studies suggests that this compound may undergo enterohepatic circulation. In rats, approximately 20% of the drug is eliminated through bile, and of this portion, about 30% is reabsorbed from the intestine back into circulation. However, it is important to note that the metabolic pathways of this compound in humans are not yet fully understood, and the extent of enterohepatic circulation in humans remains an area for further investigation.
Main Metabolite (AC-623) Activity
A major metabolite of this compound is a compound designated as AC-623. Research has shown that this metabolite is not inert and possesses pharmacological activity. Specifically, AC-623 has been demonstrated to inhibit the release of renin. In comparative studies, while both this compound and AC-623 inhibited the isoproterenol-induced increase in renin release, the inhibitory potency of AC-623 was found to be considerably lower than that of the parent compound, this compound nih.gov.
Interactive Data Table: Comparative Inhibitory Potency on Renin Release
| Compound | Relative Inhibitory Potency |
| This compound | High |
| AC-623 | Considerably lower than this compound |
Elimination Pathways
The final stage in the pharmacokinetic journey of this compound is its elimination from the body. Research indicates that the primary route of excretion for this compound and its metabolites is through the kidneys. Both enantiomers of this compound have been detected in urine, identifying this as the major elimination pathway nih.gov. The presence of the parent compound in urine suggests that a portion of the drug is excreted unchanged.
Pharmacokinetic Interaction Studies
The clinical efficacy and safety of this compound can be significantly influenced by its interactions with other concurrently administered drugs. These interactions primarily occur at the level of metabolic enzymes and can alter the pharmacokinetic properties of this compound, leading to either reduced efficacy or potential toxicity.
Interactions with Cytochrome P450 Enzyme System
This compound's metabolism is linked to the cytochrome P450 (CYP) enzyme system, a critical pathway for the biotransformation of many drugs. nih.gov Research has identified this compound as a substrate for the CYP2D6 isozyme. drugbank.com Consequently, medications that inhibit or induce this enzyme can alter the plasma concentrations and metabolic clearance of this compound. patsnap.com
Substances that inhibit CYP2D6 can decrease the metabolism of this compound, potentially leading to higher serum levels. Conversely, CYP450 inducers can increase its metabolism. drugbank.compatsnap.com For instance, medications like cimetidine are known to affect the CYP450 system and can alter this compound's metabolism. patsnap.com
Table 1: Influence of Various Compounds on this compound Metabolism via the Cytochrome P450 System
This table is interactive. You can sort and filter the data.
| Interacting Compound | Effect on this compound Metabolism | Potential Clinical Outcome |
| Abiraterone | Decreased | Higher serum level |
| Acebutolol | Decreased | Higher serum level |
| Adagrasib | Decreased | Higher serum level |
| Amprenavir | Decreased | Higher serum level |
| Artenimol | Decreased | Higher serum level |
| Asunaprevir | Decreased | Higher serum level |
| Berotralstat | Decreased | Higher serum level |
| Biperiden | Decreased | Higher serum level |
| Bortezomib | Decreased | Higher serum level |
| Buprenorphine | Decreased | Higher serum level |
| Bupropion | Decreased | Higher serum level |
| Quinidine | Decreased | Higher serum level |
| Abatacept | Increased | Lower serum level |
| Adalimumab | Increased | Lower serum level |
| Anakinra | Increased | Lower serum level |
| Apremilast | Increased | Lower serum level |
| Bimekizumab | Increased | Lower serum level |
| (Data sourced from DrugBank Online) drugbank.com |
Impact of Cholestasis on Elimination
Clinical evidence has demonstrated that conditions affecting biliary function can have a profound impact on the elimination of this compound. A case study reported that cholestasis resulting from bile duct obstruction led to delayed elimination of the drug. nih.govbmj.comnih.gov This impairment in clearance resulted in elevated serum levels of this compound, which was associated with significant hemodynamic consequences, including cardiogenic shock and bradycardia. nih.govbmj.comnih.gov
The study highlighted that this compound is presumably eliminated via the bile duct. nih.gov In the reported case, procedural intervention to relieve the biliary obstruction significantly altered the drug's pharmacokinetics. The performance of an endoscopic retrograde cholangiopancreatography (ERCP) resulted in a marked reduction in the elimination half-life of this compound, underscoring the importance of the biliary route for its clearance. nih.govnih.gov
Table 2: Effect of ERCP on this compound Elimination Half-Life in a Patient with Cholestasis
This table is interactive. You can sort and filter the data.
| Condition | This compound Elimination Half-Life |
| Before ERCP (with cholestasis) | Significantly Prolonged |
| After ERCP (biliary drainage) | Significantly Reduced |
| (Data based on findings from Iizuka et al.) nih.govnih.gov |
Interactions with Other Antihypertensive Agents
The co-administration of this compound with other antihypertensive drugs can lead to additive or synergistic pharmacodynamic effects. patsnap.com Interactions have been noted with agents such as calcium channel blockers and diuretics, which can enhance the blood pressure-lowering effects of this compound. patsnap.comnih.gov
A clinical study evaluated the efficacy of combining this compound with three different calcium channel blockers—nifedipine, amlodipine (B1666008), and felodipine—in patients with essential hypertension. nih.govresearchgate.net The results indicated that the combination of this compound with either nifedipine or amlodipine was particularly effective. nih.gov
Table 3: Efficacy of this compound in Combination with Calcium Channel Blockers
This table is interactive. You can sort and filter the data.
| Combination Therapy | Study Finding |
| This compound + Nifedipine | Showed a high effective rate in antihypertensive treatment over one year. nih.gov |
| This compound + Amlodipine | Found to be an effective and well-tolerated combination therapy. nih.gov |
| This compound + Felodipine | Showed a significant difference in the control rate of morning peak blood pressure compared to the other combinations. nih.gov |
| (Data sourced from a one-year follow-up study on Chinese patients with essential hypertension) nih.govresearchgate.net |
Furthermore, interactions with other classes of antihypertensives, such as diuretics, may increase the risk of metabolic disturbances like hyperglycemia and hypertriglyceridemia. drugs.com
Interactions with Antiarrhythmic Drugs
Concurrent use of this compound with certain antiarrhythmic drugs requires careful consideration due to the potential for significant pharmacodynamic interactions. patsnap.com Co-administration with agents like amiodarone and digitalis glycosides may lead to excessive bradycardia or atrioventricular (AV) block. patsnap.com
The therapeutic efficacy of this compound may be increased when used in combination with amiodarone. drugbank.com However, this potential for an enhanced effect also brings an increased risk of additive effects on AV conduction. drugs.com Clinical trial protocols often reflect this concern; for example, patients taking significant doses of amiodarone or any class I antiarrhythmic drugs have been excluded from studies involving this compound. centerwatch.com Additionally, the metabolism of this compound can be decreased when combined with quinidine, another antiarrhythmic agent. drugbank.com
Table 4: Summary of this compound Interactions with Antiarrhythmic Drugs
This table is interactive. You can sort and filter the data.
| Interacting Antiarrhythmic Drug | Type of Interaction | Potential Outcome |
| Amiodarone | Pharmacodynamic/Pharmacokinetic drugbank.compatsnap.com | Increased therapeutic efficacy of this compound; additive slowing of AV conduction. drugbank.comdrugs.com |
| Digitalis Glycosides | Pharmacodynamic patsnap.com | Potential for excessive bradycardia or heart block. patsnap.com |
| Quinidine | Pharmacokinetic drugbank.com | Decreased metabolism of this compound. drugbank.com |
| Class I Antiarrhythmics | Pharmacodynamic centerwatch.com | Significant interaction potential, leading to exclusion from clinical trials. centerwatch.com |
Interactions with NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to interact with this compound, potentially reducing its antihypertensive efficacy. patsnap.com The proposed mechanism for this interaction is the NSAID-induced inhibition of renal prostaglandin synthesis, which can lead to fluid retention and an increase in blood pressure, thereby counteracting the effects of the antihypertensive agent. drugs.comdrugs.com
Numerous NSAIDs have been identified as potentially decreasing the antihypertensive activities of this compound.
Table 5: NSAIDs and their Potential to Decrease the Antihypertensive Activity of this compound
This table is interactive. You can sort and filter the data.
| Interacting NSAID |
| Aceclofenac drugbank.com |
| Acemetacin drugbank.com |
| Alclofenac drugbank.com |
| Aminophenazone drugbank.com |
| Antipyrine drugbank.com |
| Antrafenine drugbank.com |
| Azapropazone drugbank.com |
| Balsalazide drugbank.com |
| Benorilate drugbank.com |
| Benoxaprofen drugbank.com |
| Benzydamine drugbank.com |
| Bumadizone drugbank.com |
| Ibuprofen drugbank.com |
| Naproxen drugbank.com |
| (Data sourced from DrugBank Online) drugbank.com |
Studies on other beta-blockers have shown that NSAIDs like ibuprofen and piroxicam can significantly blunt their antihypertensive effects. nih.gov
Interactions with Other Beta-Blockers
The concurrent use of this compound with other beta-adrenergic antagonists is generally not recommended. patsnap.com This is due to the increased risk of additive pharmacodynamic effects, which can lead to significant adverse cardiovascular events. patsnap.com Combining beta-blockers can potentiate effects such as bradycardia and hypotension. goodrx.com
Specific interactions have been noted where the risk or severity of adverse effects can be increased when this compound is combined with beta-blockers like atenolol (B1665814), betaxolol, and bisoprolol (B1195378). drugbank.com
Table 6: Interactions Between this compound and Other Beta-Blockers
This table is interactive. You can sort and filter the data.
| Interacting Beta-Blocker | Type of Interaction | Potential Outcome |
| Acebutolol | Pharmacokinetic | Decreased metabolism of this compound. drugbank.com |
| Atenolol | Pharmacodynamic | Increased risk or severity of adverse effects. drugbank.com |
| Betaxolol | Pharmacodynamic | Increased risk or severity of adverse effects. drugbank.com |
| Bisoprolol | Pharmacodynamic | Increased risk or severity of adverse effects. drugbank.com |
| Nebivolol | Pharmacodynamic | Decreased therapeutic efficacy of nebivolol. drugbank.com |
| Propranolol (B1214883) | Comparative Pharmacodynamics | This compound activates brown adipose tissue thermogenesis, while propranolol reduces it. nih.gov |
| (Data sourced from DrugBank Online & PubMed) drugbank.comnih.gov |
Impact on Serum Levels of Co-administered Drugs
This compound has the potential to alter the pharmacokinetic profiles of concurrently administered medications, which may necessitate dosage adjustments to maintain therapeutic efficacy and avoid toxicity. The primary mechanisms underlying these interactions often involve alterations in drug metabolism or transport.
Research into the specific effects of this compound on the serum levels of other drugs is ongoing. However, based on the known properties of beta-blockers, this compound may influence the pharmacokinetics of various drug classes. For instance, beta-blockers can affect hepatic blood flow, which may alter the clearance of drugs that are highly extracted by the liver. Additionally, some beta-blockers are known to interact with drug transporters like P-glycoprotein, potentially affecting the absorption and disposition of co-administered substrates of these transporters.
One area of interest is the potential interaction between this compound and digoxin. While direct clinical studies quantifying the effect of this compound on digoxin are limited, research on other beta-blockers, such as talinolol, has shown an increase in the bioavailability of digoxin. researchgate.netnih.gov This interaction is thought to be mediated by the inhibition of the P-glycoprotein transporter in the intestine, leading to increased absorption and consequently higher serum levels of digoxin. researchgate.netnih.gov Given that this compound may also interact with P-glycoprotein, a similar effect on digoxin levels could be anticipated, although this requires confirmation in dedicated clinical trials. This compound may decrease the excretion rate of Digoxin which could result in a higher serum level. drugbank.com
The clinical significance of this compound's impact on other drugs is an area of active investigation. Healthcare professionals should be vigilant for potential interactions when this compound is co-administered with other medications, particularly those with a narrow therapeutic index.
Table 1: Illustrative Examples of Potential Impact of this compound on Co-administered Drugs (Based on Beta-Blocker Class Effects)
| Co-administered Drug | Potential Pharmacokinetic Change | Potential Clinical Consequence |
| Digoxin | Increased bioavailability and serum concentration researchgate.netnih.govdrugbank.com | Increased risk of digoxin toxicity |
| Lidocaine | Decreased clearance | Increased risk of lidocaine toxicity |
| Theophylline | Decreased clearance | Increased risk of theophylline toxicity |
Note: This table is for illustrative purposes and is based on the known effects of other beta-blockers. Specific clinical data for this compound is limited.
Alterations in this compound Metabolism by Other Compounds
The metabolism of this compound can be influenced by the concurrent administration of other drugs, primarily through the inhibition or induction of drug-metabolizing enzymes. This compound is metabolized in the liver, and compounds that affect the activity of cytochrome P450 (CYP) enzymes may alter its plasma concentrations, potentially leading to a change in its therapeutic effect or an increased risk of adverse reactions.
Inhibition of Metabolism:
Drugs that inhibit the CYP enzymes responsible for this compound's metabolism can lead to increased plasma concentrations of this compound. H2-receptor antagonists, such as cimetidine, are well-known inhibitors of various CYP enzymes. While specific studies on the interaction between this compound and cimetidine are not extensively documented, studies with other beta-blockers like metoprolol (B1676517) and propranolol have demonstrated that cimetidine can significantly increase their bioavailability and plasma levels. nih.govdrugbank.com This is attributed to cimetidine's inhibitory effect on hepatic metabolism. Ranitidine, another H2-receptor antagonist, has shown a lesser and often not clinically significant effect on the metabolism of other beta-blockers. nih.gov Famotidine is generally considered to have a negligible effect on CYP enzymes and is less likely to interact with this compound's metabolism. nih.gov
Induction of Metabolism:
Calcium Channel Blockers and NSAIDs:
While a clinical study on the combination of this compound with calcium channel blockers such as nifedipine, amlodipine, and felodipine focused on safety and efficacy, it did not provide detailed pharmacokinetic data on how these drugs might alter this compound's metabolism. nih.govnih.gov However, a study in rats suggested no significant drug-drug interaction between this compound and amlodipine. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are not typically known to significantly alter the metabolism of beta-blockers, though they can have pharmacodynamic interactions that may affect blood pressure control.
Due to the potential for significant alterations in this compound's metabolism, caution is advised when co-administering it with known potent enzyme inhibitors or inducers.
Table 2: Potential Effects of Other Compounds on this compound Pharmacokinetics (Based on Beta-Blocker Class Interactions)
| Co-administered Drug | Mechanism | Potential Effect on this compound |
| Cimetidine | CYP450 Inhibition nih.govdrugbank.com | Increased plasma concentration |
| Ranitidine | Weak CYP450 Inhibition nih.gov | Minimal to no change in plasma concentration |
| Famotidine | Negligible CYP450 effect nih.gov | No significant change in plasma concentration |
| Rifampicin | CYP450 Induction drugs.comnih.gov | Decreased plasma concentration |
| Phenobarbital | CYP450 Induction drugs.com | Decreased plasma concentration |
Note: This table is based on interaction studies with other beta-blockers and represents potential interactions with this compound. Specific clinical data for this compound is limited.
Clinical Efficacy and Therapeutic Applications
Essential Hypertension Management
Arotinolol is utilized in the management of essential hypertension, particularly for mild to moderate cases. semanticscholar.orgrad-ar.or.jpscispace.com Its efficacy in reducing blood pressure and modulating cardiac parameters has been demonstrated in various clinical studies.
Efficacy in Reducing Systolic and Diastolic Blood Pressure
Clinical trials have consistently confirmed this compound's ability to decrease blood pressure. drugbank.com Studies on patients with mild to moderate essential hypertension have shown significant reductions in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) over a 24-hour period, including daytime and nighttime measurements. scispace.comnih.gov For instance, in one study, the mean blood pressure in the this compound group was lowered from an initial reading of 21.68/13.85 ± 1.61/0.75 kPa to 18.56/11.8 ± 1.52/0.59 kPa after treatment. scispace.com
Table 1: Reduction in Mean Blood Pressure with this compound Treatment
| Parameter | Before Treatment (kPa) | After Treatment (kPa) |
| Mean Blood Pressure | 21.68/13.85 ± 1.61/0.75 | 18.56/11.8 ± 1.52/0.59 |
Impact on Cardiac Index and Heart Rate
Table 2: Impact of this compound on Heart Rate
| Parameter | Before Treatment (beats/min) | After Treatment (beats/min) | P-value |
| Heart Rate | 80.3 ± 8.7 | 71.3 ± 6.1 | <0.01 |
Effectiveness in Non-Dipper Hypertension
This compound demonstrates effectiveness in managing non-dipper hypertension, a condition where the normal nocturnal blood pressure drop is absent or insufficient. It can help restore the circadian rhythm of blood pressure by significantly reducing nighttime blood pressure levels in these patients. semanticscholar.orgnih.govnih.gov While this compound was found to be effective in 54.2% of non-dippers and 78.2% of dippers, the difference in effectiveness between these two groups was not statistically significant. nih.govscispace.com Notably, nighttime systolic and diastolic blood pressures were significantly reduced specifically in the non-dipper group, without causing excessive lowering in dippers. nih.gov
Comparative Efficacy with Other Antihypertensive Agents
A meta-analysis comparing the efficacy of this compound with other commonly used antihypertensive drugs, including Enalapril, Felodipine, Imidapril, Cilnidipine, Metoprolol (B1676517), and Atenolol (B1665814), found no significant differences in efficacy. scispace.comacademicjournals.org This suggests that this compound offers comparable antihypertensive benefits to these established agents. Its unique dual alpha and beta receptor blocking properties, similar to carvedilol (B1668590), provide a strong inhibitory effect on sympathetic tone, potentially offering additional therapeutic value. nih.gov
Clinical Trials in Specific Hypertensive Patient Populations
While this compound is used for essential hypertension, specific detailed research findings on its clinical trials in hypertensive hemodialysis patients were not available in the provided search results.
Chronic Heart Failure Treatment
This compound has been systematically evaluated for its clinical efficacy in patients with chronic heart failure. nih.gov A meta-analysis of randomized controlled trials demonstrated that this compound significantly improved several key parameters in heart failure patients. nih.gov
Table 3: Impact of this compound on Chronic Heart Failure Parameters (Meta-analysis)
| Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value | I² (%) |
| Treatment Efficiency | 4.07 | [2.89, 5.72] | 0.00 | 0 |
| Left Ventricular Ejection Fraction (LVEF) | 1.59 | [0.99, 2.19] | 0.0000 | 95.8 |
| Cardiac Index | 0.32 | [0.11, 0.53] | 0.03 | 0 |
| Stroke Volume (SV) | 2.00 | [1.57, 2.34] | 0.000 | 64.2 |
| Brain Natriuretic Peptide (BNP) | -0.804 | [-0.97, -0.64] | 0.000 | 94.4 |
| Left Ventricular End Diastolic Volume (LVEDV) | -0.25 | [-0.45, -0.05] | 0.015 | 0 |
This compound's benefits in heart failure stem from its dual alpha and beta blockade. It reduces coronary artery resistance and dilates coronary arteries through its α-receptor blocking effects. nih.gov Concurrently, its β-blockade inhibits cardiac hyperfunction, reduces myocardial oxygen consumption, and counteracts the over-activation of the sympathetic nervous system and the renin-angiotensin system (RAS). nih.gov These combined actions are considered advantageous in the treatment of cardiac diseases compared to β-blockers alone. nih.gov
Improvement in Left Ventricular Ejection Fraction (LVEF)
This compound has demonstrated significant efficacy in improving Left Ventricular Ejection Fraction (LVEF) in patients with chronic heart failure (CHF). A meta-analysis of randomized controlled trials, encompassing 17 trials and 1,717 patients, showed that this compound significantly increased LVEF. The standardized mean difference (SMD) for LVEF improvement was 1.59, with a 95% confidence interval (CI) of [0.99, 2.19] (p < 0.00001). nih.govresearchgate.netfrontiersin.org This improvement in LVEF is crucial as an increase in LVEF is associated with improved survival in heart failure patients. nih.gov
Reduction in Brain Natriuretic Peptide (BNP) Levels
Treatment with this compound has been shown to result in a significant decrease in plasma Brain Natriuretic Peptide (BNP) levels in patients with CHF. nih.govresearchgate.netbvsalud.org BNP is a widely recognized biomarker for heart failure, and its elevated levels correlate with the severity of the condition and left ventricular dysfunction. cfrjournal.comimmunologyresearchjournal.com The meta-analysis indicated a standardized mean difference (SMD) for BNP reduction of -0.804, with a 95% CI of [-0.97, -0.64] (p < 0.00001). nih.govresearchgate.netfrontiersin.org This reduction suggests an improvement in cardiac function and a positive impact on the prognosis of patients with CHF. nih.govbvsalud.org
Influence on Left Ventricular End Diastolic Volume (LVEDV) and Diameter (LVEDD)
This compound contributes to the improvement of cardiac function by influencing left ventricular dimensions. Studies have shown that this compound significantly reduces Left Ventricular End Diastolic Volume (LVEDV) in patients with CHF. nih.govresearchgate.netfrontiersin.orgbvsalud.org The meta-analysis reported a standardized mean difference (SMD) for LVEDV reduction of -0.25, with a 95% CI of [-0.45, -0.05] (p = 0.015). nih.govresearchgate.netfrontiersin.org However, for Left Ventricular End Diastolic Diameter (LVEDD), no statistically significant change was observed in the meta-analysis (SMD = -0.07, 95% CI [-0.90, 0.76], p = 0.870). researchgate.netfrontiersin.org
Stroke Volume Enhancement
Table 1: Effects of this compound on Cardiac Parameters in Chronic Heart Failure
| Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value |
| Left Ventricular Ejection Fraction (LVEF) | 1.59 | [0.99, 2.19] | < 0.00001 |
| Brain Natriuretic Peptide (BNP) | -0.804 | [-0.97, -0.64] | < 0.00001 |
| Left Ventricular End Diastolic Volume (LVEDV) | -0.25 | [-0.45, -0.05] | 0.015 |
| Left Ventricular End Diastolic Diameter (LVEDD) | -0.07 | [-0.90, 0.76] | 0.870 |
| Stroke Volume (SV) | 2.00 | [1.57, 2.34] | < 0.00001 |
Role in Counteracting Renin-Angiotensin System (RAS) Over-activation
The Renin-Angiotensin System (RAS) plays a pivotal role in blood pressure regulation, and its over-activation can lead to cardiovascular damage, including chronic heart failure. nih.govresearchgate.netfrontiersin.org this compound counteracts the over-activation of neurohormones and the renin-angiotensin system through its beta-blockade effects, thereby improving cardiac function. nih.govresearchgate.net In heart failure, increased sympathetic excitability and elevated levels of renin and angiotensin are often observed. nih.govresearchgate.net By inhibiting these pathways, this compound helps to mitigate the detrimental effects of chronic RAS activation, which can otherwise lead to maladaptive hypertrophy and fibrosis. researchgate.netucl.ac.uknih.gov
Comparison with Carvedilol and Metoprolol in Heart Failure
This compound is a mixed alpha/beta receptor blocker, similar to carvedilol, which can block both alpha and beta receptors to exert a strong inhibitory effect on sympathetic tone. nih.govresearchgate.net Carvedilol and metoprolol are well-established beta-blockers used in heart failure. nih.gov Carvedilol is a non-selective beta-blocker with alpha-1 receptor antagonist activity, while metoprolol is a cardioselective beta-1 receptor blocker. nih.govbpac.org.nzgoodrx.com
In the context of heart failure with reduced ejection fraction (HFrEF), carvedilol, metoprolol, and bisoprolol (B1195378) have strong evidence supporting their benefit in reducing mortality. nih.gov The Carvedilol or Metoprolol European Trial (COMET) compared carvedilol with metoprolol tartrate in heart failure patients, finding that carvedilol was associated with a 15% relative risk reduction in all-cause mortality compared to metoprolol tartrate. nih.govbpac.org.nz Carvedilol also showed a greater effect on blood pressure and left ventricular end-diastolic dimension compared to metoprolol in some studies. nih.gov However, other research suggests that when carvedilol is compared to long-acting metoprolol succinate, most patients with heart failure do equally well. goodrx.com While both carvedilol and metoprolol improve symptoms, exercise capacity, and LVEF, carvedilol may be a better choice for patients with diabetes due to its lesser impact on blood sugar levels, and it might offer anti-inflammatory and antioxidant benefits. nih.govgoodrx.com Metoprolol may be preferred for patients with abnormal heart rhythms or asthma. goodrx.com Preclinical studies have also shown that this compound can prevent the development of right heart failure in certain models, similar to carvedilol, which has been shown to reverse established right heart failure. ahajournals.org
Angina Pectoris
This compound is indicated for the treatment of angina pectoris. patsnap.comrad-ar.or.jprad-ar.or.jpontosight.ai Its mechanism of action, involving both alpha- and beta-blocking activity, helps to prevent and ease angina attacks. rad-ar.or.jprad-ar.or.jp A study assessing the long-term effects of this compound in patients with stable effort angina pectoris using 24-hour ambulatory electrocardiographic monitoring demonstrated its efficacy. researchgate.net The study found that this compound improved the incidence and duration of ST-segment depression, a marker of myocardial ischemia, by decreasing heart rate. researchgate.net This improvement was more pronounced after two years of treatment compared to six weeks, suggesting a long-term benefit in patients with stable effort angina pectoris. researchgate.net Additionally, the number of episodes of chest pain per day significantly decreased after six weeks and became rare after two years of treatment. researchgate.net
Adverse Event Mechanisms and Safety Profile Research
Clinical Trial Safety Assessments
Clinical trials have evaluated the safety profile of Arotinolol, with initial studies indicating a relatively favorable safety profile alongside its efficacy in lowering blood pressure and improving cardiac function. patsnap.com A meta-analysis comparing this compound with other antihypertensive agents for essential hypertension revealed no significant differences in efficacy or safety between the treatments. semanticscholar.org However, a systematic review focusing on chronic heart failure noted that despite a low incidence of reported adverse events in some studies, the comprehensive safety of this compound remains largely to be fully elucidated, emphasizing the need for close monitoring by clinicians and patients during its use. nih.gov
Commonly reported adverse reactions observed in clinical settings and indicated in drug information sheets include bradycardia, dizziness, lightheadedness, orthostatic hypotension (dizziness upon standing), fatigue, general weakness or malaise, headache, dull headache, and loose stool or diarrhea. rad-ar.or.jprad-ar.or.jp Other reported adverse reactions, though less frequent, encompass chest pain or discomfort, lassitude, drowsiness, stomach discomfort, abdominal pain, nausea, vomiting, rash, hives, itching, and a burning sensation. rad-ar.or.jp
Mechanism of Bradycardia Induction
This compound functions as a non-selective beta-blocker, exerting its effects by blocking both beta-1 and beta-2 adrenergic receptors. patsnap.comontosight.ai This blockade directly leads to a reduction in heart rate and a decrease in cardiac output. patsnap.comontosight.ai this compound exhibits a high affinity for beta-1, beta-2, and alpha-1 adrenergic receptor sites. drugbank.com The mechanism by which this compound induces bradycardia is primarily through its beta-blocking action, which reduces the heart's intrinsic rate. drugbank.combmj.comnih.gov In Japan, the prescribing information for this compound indicates a 1.24% incidence of bradycardia. bmj.combmj.com The risk or severity of bradycardia can be elevated when this compound is co-administered with certain medications, including Etrasimod, Acetyldigitoxin, Alfentanil, Alprenolol, Ambenonium, Aprotinin, and Atenolol (B1665814). drugbank.com
Hypotension Mechanisms
This compound's hypotensive effects stem from its dual action as a non-selective beta-blocker and an alpha-adrenergic blocker. patsnap.comontosight.ai The beta-blocking activity reduces heart rate and cardiac output. patsnap.comontosight.ai Concurrently, its alpha-adrenergic blocking properties inhibit alpha-adrenergic receptors, predominantly located in the smooth muscles of blood vessels. This inhibition leads to vasodilation, which further contributes to the reduction in blood pressure. patsnap.comontosight.ai The combined effect is a decrease in cardiac output via beta-blockade and an inhibition of the compensatory increase in peripheral resistance mediated by alpha-blockade. drugbank.com
Preclinical studies in hypertension models have demonstrated this compound's acute antihypertensive activity, characterized by a significant reduction in heart rate. drugbank.com this compound also exhibits a dose-dependent reduction in cardiac contractility and coronary blood flow, alongside an increase in total peripheral resistance. drugbank.com Clinical trials have corroborated these effects, showing this compound's ability to decrease cardiac index and, consequently, blood pressure. drugbank.com Studies in anesthetized rabbits suggest that lower doses of this compound induce hypotension primarily through decreased sympathetic nervous activity, akin to propranolol (B1214883), while higher doses elicit hypotension through a peripheral mechanism involving alpha-1 adrenoceptor blockade. popline.org Hypotension is a frequently reported adverse reaction. rad-ar.or.jprad-ar.or.jp The risk or severity of hypotension may be increased when this compound is combined with other medications such as Amlodipine (B1666008), Ambrisentan, Amifostine, Amobarbital, Aprocitentan, and Aripiprazole. drugbank.com
Bronchospasm Risk and Mechanisms
This compound's classification as a non-selective beta-blocker, which blocks both beta-1 and beta-2 adrenergic receptors, underlies its potential to induce bronchospasm. patsnap.comontosight.ai While generally rare, bronchospasm is a more serious side effect, particularly in individuals with a pre-existing history of asthma or other respiratory conditions. patsnap.com Due to this potential, this compound should be administered with caution in patients diagnosed with severe respiratory diseases, including asthma or chronic obstructive pulmonary disease (COPD). patsnap.com Bronchospasm is listed as a contraindication in this compound's drug information. rad-ar.or.jprad-ar.or.jprad-ar.or.jp The mechanism involves the blockade of beta-2 adrenergic receptors located in the bronchial smooth muscles. These receptors, when activated by endogenous catecholamines, typically mediate bronchodilation. By blocking these receptors, this compound can counteract this bronchodilatory effect, leading to bronchoconstriction.
Masking of Hypoglycemia Symptoms in Diabetic Patients
As a beta-blocker, this compound can mask the characteristic symptoms of hypoglycemia, particularly the adrenergic manifestations. patsnap.comnih.govuspharmacist.comdrugs.comnews-medical.net These masked symptoms include a rapid heartbeat, tremor, palpitations, and anxiety. nih.govdrugs.comnews-medical.net This masking occurs because beta-blockers interfere with the effects of norepinephrine (B1679862) and epinephrine, hormones released in response to low blood sugar that normally trigger these warning signs. nih.govdrugs.comnews-medical.net Other symptoms such as hunger, irritability, and confusion may also be concealed. drugs.com However, sweating typically remains unmasked and may serve as the sole recognizable indicator of hypoglycemia in patients receiving beta-blocker therapy. drugs.com Close monitoring of diabetic patients is crucial when they are prescribed this compound. patsnap.com The ability of beta-blockers to mask these symptoms can potentially increase the severity of hypoglycemic episodes by impeding the compensatory release of endogenous epinephrine, which normally helps raise blood glucose levels, thereby delaying necessary exogenous treatment. uspharmacist.com Diabetic ketoacidosis and metabolic acidosis are considered contraindications for the use of this compound. rad-ar.or.jprad-ar.or.jprad-ar.or.jp
Central Nervous System Depression
Reports indicate that central nervous system depression is among the major toxic effects associated with this compound-like drugs. drugbank.com Patients may experience sleep disturbances, including insomnia or vivid dreams, which are thought to be linked to the drug's action on the central nervous system. patsnap.com Although less common, mood changes such as depression or anxiety have also been reported. patsnap.com Despite these potential effects, this compound has demonstrated efficacy in treating drug-induced tremor in psychiatric patients in a case series, with no observed adverse effects within the studied dose ranges. researchgate.net Common adverse effects that could be related to central nervous system impact include fatigue and dizziness. rad-ar.or.jprad-ar.or.jprad-ar.or.jppatsnap.com
Drug-Induced Circulatory Failure and BRASH Syndrome
Beta-blockers, including this compound, can induce bradycardia, which may progress to syncope and, in severe cases, contribute to the development of Bradycardia, Renal failure, Atrioventricular blockade, Shock, and Hyperkalemia (BRASH) syndrome. bmj.comnih.govbmj.com BRASH syndrome is characterized by a complex interplay of circulatory failure, renal dysfunction, and electrolyte abnormalities. bmj.comnih.govbmj.com
A notable case report described cardiogenic shock accompanied by severe bradycardia resulting from delayed this compound clearance, which was attributed to bile duct obstruction. This led to significantly elevated serum this compound levels and a prolonged elimination half-life. bmj.comnih.govbmj.comresearchgate.net In this specific instance, while cardiogenic shock due to bradycardia was confirmed, the full diagnosis of BRASH syndrome was considered unlikely due to the absence of atrioventricular blockage and hyperkalemia. bmj.combmj.comresearchgate.net Nevertheless, the case highlights the critical importance of considering potential delayed elimination of this compound, particularly via the bile duct, in cases of circulatory failure or cardiogenic shock associated with the drug. bmj.comnih.govbmj.comresearchgate.net It is important to note that this compound was excluded from a study on beta-blocker usage trends and safety exploration in the United States because it is not approved for marketing in that region, while other beta-blockers like metoprolol (B1676517) and carvedilol (B1668590) have been identified as common triggers for BRASH syndrome. d-nb.info Drug-induced heart failure occurs when a medication impairs the heart's pumping ability or exacerbates pre-existing heart failure. While beta-blockers are generally used in heart failure management, improper use or overdose can potentially lead to or worsen cardiac dysfunction. medicalnewstoday.com
Data Tables
Table 1: Key Adverse Reactions of this compound
| Adverse Reaction Category | Specific Adverse Reactions | Frequency/Notes |
| Cardiovascular | Bradycardia | Common, 1.24% incidence in Japan bmj.combmj.com |
| Hypotension | Common rad-ar.or.jprad-ar.or.jp | |
| Orthostatic Hypotension | Common rad-ar.or.jprad-ar.or.jp | |
| Chest Pain/Discomfort | Less common rad-ar.or.jp | |
| Nervous System | Dizziness/Lightheadedness | Common rad-ar.or.jprad-ar.or.jp |
| Headache/Dull Headache | Common rad-ar.or.jprad-ar.or.jp | |
| Fatigue/Weakness/Malaise | Common rad-ar.or.jprad-ar.or.jp | |
| Drowsiness | Less common rad-ar.or.jp | |
| Sleep Disturbances (Insomnia, Vivid Dreams) | Reported patsnap.com | |
| Mood Changes (Depression, Anxiety) | Less common patsnap.com | |
| Gastrointestinal | Loose Stool/Diarrhea | Common rad-ar.or.jprad-ar.or.jp |
| Stomach Discomfort | Less common rad-ar.or.jp | |
| Abdominal Pain | Less common rad-ar.or.jp | |
| Nausea/Vomiting | Less common rad-ar.or.jp | |
| Respiratory | Bronchospasm | Rare, caution in asthma/COPD patsnap.com |
| Dermatological | Rash | Less common rad-ar.or.jp |
| Hives | Less common rad-ar.or.jp | |
| Itch | Less common rad-ar.or.jp | |
| Other | Burning Sensation | Less common rad-ar.or.jp |
Table 2: Mechanisms of Action Contributing to Adverse Events
| Adverse Event | Primary Mechanism(s) of this compound |
| Bradycardia | Non-selective beta-1 receptor blockade leading to reduced heart rate and cardiac output. patsnap.comontosight.ai |
| Hypotension | Dual alpha-1 and beta-adrenergic receptor blockade; beta-blockade reduces cardiac output, alpha-blockade causes vasodilation and inhibits compensatory peripheral resistance increase. patsnap.comontosight.aidrugbank.com |
| Bronchospasm | Non-selective beta-2 receptor blockade in bronchial smooth muscles, counteracting bronchodilation. patsnap.comontosight.ai |
| Masking of Hypoglycemia Symptoms | Beta-blockade interferes with adrenergic symptoms (e.g., rapid heartbeat, tremor) mediated by norepinephrine/epinephrine release during hypoglycemia. nih.govdrugs.comnews-medical.net |
| Central Nervous System Depression | Direct action on the central nervous system, though specific pathways are not fully detailed. drugbank.compatsnap.com |
| Drug-Induced Circulatory Failure/BRASH Syndrome | Beta-blockade leading to severe bradycardia, potentially exacerbated by delayed drug elimination (e.g., due to cholestasis). bmj.comnih.govbmj.comresearchgate.net |
Specific Considerations for Patients with Pre-existing Conditions
Asthma and Chronic Obstructive Pulmonary Disease (COPD)
This compound, being a non-selective beta-blocker, carries a general risk of inducing bronchoconstriction in individuals with reactive airway diseases like asthma or COPD. patsnap.compatsnap.com Consequently, its use in patients with a history of severe respiratory conditions warrants careful consideration and caution. patsnap.com
However, comparative research offers a more nuanced perspective on this compound's respiratory impact. A study evaluating the pulmonary effects of this compound against timolol (B1209231), another beta-blocker, revealed that this compound demonstrated a comparatively milder influence on respiratory function. In a cohort of stable asthmatic patients, timolol led to a significant reduction in specific airway conductance (SGaw) at multiple observation points (30 minutes, 1, 2, and 3 hours post-administration). In contrast, this compound induced only a small, transient reduction in SGaw at the 30-minute mark, with no significant changes observed at later time points. The magnitude of pulmonary function alteration caused by timolol was consistently and significantly greater than that by this compound across all measured intervals. Furthermore, among the six asthmatic patients in the study, two reported experiencing wheezing exclusively after timolol administration, with no such respiratory adverse events documented following this compound administration. jst.go.jp These findings suggest that this compound, despite its non-selective beta-blocking characteristics, may possess a relatively more favorable respiratory safety profile compared to certain other beta-blockers, potentially attributable to its additional weak alpha-blocking action. jst.go.jp Nonetheless, it remains a fundamental pharmacological principle that non-selective beta-blockers can exacerbate asthma symptoms and potentially diminish the therapeutic efficacy of beta-agonist bronchodilators commonly used for respiratory relief. healthline.com It is also noteworthy that some meta-analyses evaluating this compound for hypertension have specifically excluded studies involving patients with severe respiratory disease. semanticscholar.org
Table 1: Comparative Pulmonary Function Changes in Asthmatic Patients: this compound vs. Timolol jst.go.jp
| Parameter | Timolol Effect (vs. baseline) | This compound Effect (vs. baseline) | Significance (Timolol vs. This compound) |
| Specific Airway Conductance (SGaw) | Significant reduction at 30 min, 1, 2, and 3 hrs post-admin. | Small reduction at 30 min post-admin. only | Timolol change significantly greater |
| Forced Vital Capacity (FVC) | Significant lowering at 2 hrs post-admin. | No significant change | Not explicitly compared, but Timolol showed change |
| Incidence of Wheezing (in 6 patients) | 2 patients experienced wheezing | 0 patients experienced wheezing | Occurred only with Timolol |
Diabetes Mellitus
The administration of beta-blockers to patients with diabetes mellitus requires meticulous monitoring, primarily because these agents possess the capacity to mask the typical adrenergic symptoms of hypoglycemia, such as tremors, palpitations, and anxiety. This masking effect can delay the patient's recognition and subsequent treatment of low blood sugar episodes, potentially leading to more severe hypoglycemic events. patsnap.comneuropharmac.com
Table 2: this compound's Effects on Glucose and Insulin Metabolism nih.govnih.govjst.go.jp
| Metabolic Parameter | Patient Population | This compound Effect |
Structure Activity Relationship Sar and Derivative Research
Role of Chiral Center and (R)-Configuration
Arotinolol contains a chiral center, and its pharmacological activity is primarily attributed to the (R)-configuration. ontosight.ai The stereospecificity of this compound is a critical determinant of its pharmacokinetic characteristics. drugbank.com In the context of chiral drugs, different enantiomers often exhibit distinct pharmacodynamic and pharmacokinetic profiles due to their selective interactions with chiral biomolecules, such as receptors and plasma proteins. researchgate.netresearchgate.netmdpi.com For this compound, the (R)-enantiomer largely remains unchanged and is excreted via urine, whereas the (S)-enantiomer undergoes metabolism. drugbank.com
Impact of Sulfur-Containing Heterocyclic Rings on Binding Properties
The sulfur-containing heterocyclic rings within this compound's structure are key contributors to its distinct binding properties with adrenergic receptors. vulcanchem.com Sulfur-nitrogen heterocycles are recognized for their versatile biological activity and unique physicochemical attributes. openmedicinalchemistryjournal.comarkat-usa.org this compound demonstrates high affinity binding to β1-, β2-, and α1-adrenergic receptor sites, with a notably higher affinity for β-receptors compared to α-receptors. vulcanchem.comdrugbank.com This selective and high-affinity binding is directly influenced by the presence and arrangement of these sulfur-containing heterocyclic rings.
Table 1: this compound Receptor Binding Affinity
| Receptor Target | Action | Affinity |
| β1-adrenergic receptor | Antagonist | High |
| β2-adrenergic receptor | Antagonist | High |
| α1-adrenergic receptor | Antagonist | Moderate |
| β3-adrenergic receptor | Agonist | Not fully quantified |
Source: vulcanchem.comdrugbank.com
Stereochemical Impact on Pharmacokinetic Characteristics and Receptor Binding
The stereochemistry, or spatial arrangement, of this compound's molecule significantly influences its pharmacokinetic characteristics and receptor binding affinity. vulcanchem.com The stereospecificity of this compound plays a crucial role in its absorption, distribution, metabolism, and excretion. drugbank.commdpi.com For instance, the (S)-enantiomer of this compound exhibits high retention in red blood cells. vulcanchem.comdrugbank.com Furthermore, this compound demonstrates high binding to serum proteins, with the (R)-enantiomer exhibiting a binding ratio of 95.3% and the (S)-enantiomer 84.5%. This stereospecific protein binding is believed to be associated with α1-acid glycoprotein. drugbank.com The (R)-enantiomer is primarily eliminated unchanged in urine, while the (S)-enantiomer undergoes metabolic transformation, with both enantiomers being detectable in urine as a major elimination pathway. drugbank.com These stereochemical differences in interaction with chiral biomolecules, including plasma proteins and metabolic enzymes, lead to distinct pharmacokinetic profiles for each enantiomer. researchgate.netresearchgate.netmdpi.com
Table 2: Stereochemical Differences in this compound Pharmacokinetics
| Pharmacokinetic Aspect | (R)-enantiomer | (S)-enantiomer |
| Retention | Not specified as highly retained in RBCs | Highly retained in red blood cells vulcanchem.comdrugbank.com |
| Protein Binding | 95.3% bound to serum proteins drugbank.com | 84.5% bound to serum proteins drugbank.com |
| Elimination | Eliminated unchanged in urine drugbank.com | Metabolized; found in urine drugbank.com |
| Distribution in Liver | Distribution in liver independent of stereochemistry vulcanchem.comdrugbank.com | Distribution in liver independent of stereochemistry vulcanchem.comdrugbank.com |
Exploration of this compound Derivatives for Enhanced Efficacy or Safety
Ongoing research in medicinal chemistry aims to explore this compound derivatives to potentially enhance its efficacy or safety profile. This involves a detailed chemical structure analysis to understand how variations in its molecular architecture might affect its pharmacological effects. The synthesis of new compounds based on this compound's core structure is a key area of investigation, with the goal of developing derivatives that possess improved therapeutic characteristics. Common reagents employed in the synthesis and modification of this compound include tert-butylamine, thiazole (B1198619) derivatives, and thiophene (B33073) carboxamide, indicating the focus on manipulating these crucial structural components.
Methodological Approaches in Arotinolol Research
Clinical Trial Design and Methodology
Clinical research on Arotinolol has largely relied on well-established trial designs to assess its therapeutic potential.
Randomized Controlled Trials (RCTs)
Randomized Controlled Trials (RCTs) have been a cornerstone in evaluating this compound's clinical efficacy. For instance, in the context of chronic heart failure, numerous RCTs have been conducted to assess this compound's impact. A systematic review and meta-analysis identified 17 such trials involving 1,717 patients with heart failure nih.govresearchgate.netfrontiersin.org. These trials often compared this compound, sometimes in combination with conventional Western medicine, against conventional Western medicine alone nih.govfrontiersin.org.
Beyond heart failure, this compound has also been investigated in RCTs for essential hypertension. Multi-center single-blind parallel trials have been conducted to compare its effects in patients with "dipper" and "non-dipper" hypertension profiles, utilizing 24-hour ambulatory blood pressure monitoring (ABPM) for assessment nih.gov. Another randomized crossover trial explored this compound's efficacy in treating essential tremor, comparing it against propranolol (B1214883) bmj.comnih.gov.
Meta-Analyses and Systematic Reviews
Systematic reviews and meta-analyses have played a crucial role in synthesizing evidence from multiple individual RCTs, providing a comprehensive understanding of this compound's effects. A notable systematic review and meta-analysis on this compound for chronic heart failure retrieved RCTs from seven databases, including CNKI, Wanfang database, VIP database, PubMed, Sinomed, EMBASE, and the Cochrane Library databases, adhering to the Cochrane manual for methodology nih.govresearchgate.netfrontiersin.org. This approach allowed for a robust evaluation of clinical efficacy.
Another meta-analysis focused on the efficacy of this compound in treating essential hypertension in Chinese patients. This review screened medical databases and articles for randomized controlled trials comparing this compound with other antihypertensive drugs such as enalapril, felodipine, imidapril, cilnidipine, metoprolol (B1676517), and atenolol (B1665814) semanticscholar.orgacademicjournals.org. The methodological quality of the selected studies in this meta-analysis was assessed using a Jadad scale semanticscholar.org.
Study Outcomes and Endpoints (e.g., LVEF, CI, SV, BNP, Hs-CRP, LVEDV, LVEDD)
In clinical trials and meta-analyses concerning chronic heart failure, a range of specific cardiovascular parameters served as primary and secondary outcomes. Key endpoints included:
Left Ventricular Ejection Fraction (LVEF): A measure of the heart's pumping efficiency nih.govresearchgate.netfrontiersin.orgomicsdi.org.
Cardiac Index (CI): Reflects cardiac output adjusted for body surface area nih.govresearchgate.netfrontiersin.org.
Stroke Volume (SV): The volume of blood pumped out by the left ventricle with each beat nih.govresearchgate.netfrontiersin.org.
Brain Natriuretic Peptide (BNP): A biomarker elevated in heart failure nih.govresearchgate.netfrontiersin.orgijcva.org.
Hypersensitive C-reactive protein (Hs-CRP): An inflammatory marker nih.govresearchgate.netfrontiersin.orgijcva.org.
Left Ventricular End Diastolic Volume (LVEDV): The volume of blood in the left ventricle at the end of diastole nih.govresearchgate.netfrontiersin.org.
Left Ventricular End Diastolic Diameter (LVEDD): The diameter of the left ventricle at the end of diastole nih.govresearchgate.netfrontiersin.org.
Effective Rate: A general measure of treatment success nih.govresearchgate.netfrontiersin.org.
Blood Pressure (Systolic and Diastolic): Measured at various intervals (24-hour, daytime, nighttime) nih.govresearchgate.netfrontiersin.orgnih.gov.
Heart Rate: Another fundamental physiological parameter nih.govresearchgate.netfrontiersin.org.
Meta-analysis results for chronic heart failure demonstrated that this compound significantly improved the effective rate, LVEF, cardiac index, stroke volume, and reduced BNP and LVEDV nih.govresearchgate.netfrontiersin.org. However, no statistically significant differences were observed for blood pressure, heart rate, Hs-CRP, and LVEDD researchgate.netfrontiersin.org. In studies on essential hypertension, this compound was shown to significantly reduce both systolic and diastolic blood pressure, including 24-hour, daytime, and nighttime measurements nih.gov.
The following table summarizes key findings from a meta-analysis on this compound's effect on chronic heart failure outcomes:
| Outcome Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | I² (%) |
| Treatment Efficiency | 4.07 | [2.89, 5.72] | 0.00 | 0 |
| Left Ventricular Ejection Fraction (LVEF) | 1.59 | [0.99, 2.19] | 0.0000 | 95.8 |
| Cardiac Index (CI) | 0.32 | [0.11, 0.53] | 0.03 | 0 |
| Stroke Volume (SV) | 2.00 | [1.57, 2.34] | 0.000 | 64.2 |
| Brain Natriuretic Peptide (BNP) | -0.804 | [-0.97, -0.64] | 0.000 | 94.4 |
| Left Ventricular End Diastolic Volume (LVEDV) | -0.25 | [-0.45, -0.05] | 0.015 | 0 |
| Systolic Blood Pressure | -0.09 | [-0.69, 0.51] | 0.775 | 90.2 |
| Diastolic Blood Pressure | -0.16 | [-0.79, 0.48] | 0.632 | 91.2 |
| Heart Rate | -0.12 | [-1.00, 0.75] | 0.787 | 96.1 |
| Hs-CRP | -1.52 | [-3.43, 0.40] | 0.121 | 98.3 |
| Left Ventricular End Diastolic Diameter (LVEDD) | -0.07 | [-0.90, 0.76] | 0.870 | 96.5 |
| *Data adapted from a systematic review and meta-analysis on this compound for chronic heart failure nih.govresearchgate.netfrontiersin.org. |
Preclinical Study Models
Preclinical research is vital for understanding the fundamental biological effects and mechanisms of this compound before extensive human trials.
In Vivo Animal Models (e.g., Spontaneously Hypertensive Rats, Monocrotaline (B1676716) Rats, Sugen-Hypoxia Rats, Anesthetized Rabbits)
Various animal models have been utilized to investigate this compound's effects on cardiovascular function and disease progression.
Spontaneously Hypertensive Rats (SHR): This genetically induced model of hypertension is frequently used to study arterial stiffness and vascular protective effects medchemexpress.complos.orgnih.govfrontiersin.orggsconlinepress.com. Studies in SHRs have shown that this compound can improve arterial stiffness by decreasing central arterial pressure (CAP) and pulse wave velocity (PWV) plos.orgnih.gov. It also reduces aortic collagen depositions and increases endothelial nitric oxide synthase (eNOS) phosphorylation in the aorta plos.orgnih.gov.
Monocrotaline (MCT) Rats: The monocrotaline rat model is a widely used pharmacological model for inducing pulmonary arterial hypertension (PAH) and subsequent right ventricular hypertrophy and heart failure mdpi.comfrontiersin.orgnih.gov. While the direct application of this compound in this specific model was not detailed in the provided search results, beta-blockers, as a class, have been evaluated in PH models, including those induced by monocrotaline frontiersin.org.
Sugen-Hypoxia Rats: This model, involving the administration of Sugen (SU5416) followed by hypoxia, is another established animal model for inducing pulmonary hypertension and vascular remodeling frontiersin.orgnih.gov.
Anesthetized Rabbits: While not explicitly detailed in the provided search results for this compound, anesthetized rabbit models are commonly used in cardiovascular research for evaluating hemodynamic responses and drug effects on the heart and vasculature.
Preclinical hypertension trials in animal models have indicated that this compound exhibits acute bradycardiac and antihypertensive activity, leading to a pronounced reduction in heart rate drugbank.comvulcanchem.com. Some reports also suggest a delayed development of hypertension with daily this compound administration drugbank.com.
In Vitro Cellular Models (e.g., Human Aortic Endothelial Cells)
In vitro cellular models provide a controlled environment to investigate the direct effects of this compound at a cellular level.
Human Aortic Endothelial Cells (HAECs): These cells are crucial for studying vascular diseases like atherosclerosis and hypertension nih.govelifesciences.orgpromocell.com. Research using HAECs has demonstrated that this compound induces vasodilation, a process involving endothelium-derived nitric oxide (NO) and potassium (Kv) channels plos.orgnih.govvulcanchem.com. Specifically, this compound was shown to produce more nitric oxide and increase the expression of phosphorylated eNOS (p-eNOS) in HAECs compared to metoprolol plos.orgnih.gov. This indicates this compound's beneficial effects on endothelial function.
Analytical Techniques for this compound Quantification
Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Modern analytical chemistry offers robust techniques to achieve this, with high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent method.
High-Throughput LC-MS/MS Methods
High-throughput LC-MS/MS methods have been developed and validated for the precise quantification of this compound, including its enantiomers, in biological samples such as rat plasma. One such method utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine this compound enantiomers in rat plasma, employing haloperidol (B65202) as an internal standard. This method achieved baseline resolution of this compound enantiomers on a CHIRALPAK AD-H column, using a mobile phase composed of n-hexane and ethanol (B145695) in 0.02% diethylamine (B46881) (20:80, v/v) at a flow rate of 0.550 mL/min, with a total run time of 11.0 minutes. Mass spectrometric data acquisition was performed in multiple-reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source, monitoring the transition m/z 372.1→316.1 for (±)-Arotinolol and m/z 376.1→165.1 for haloperidol nih.gov.
The method demonstrated linearity for both enantiomers over a concentration range of 1.00–200.0 ng/mL (r² > 0.992), with a lower limit of quantification (LLOQ) of 1.00 ng/mL. Precision, expressed as intra- and inter-day variability, ranged from 5.6% to 8.9% for R-(-)-Arotinolol and 4.6% to 7.4% for S-(+)-Arotinolol. Accuracy varied from 0.0% to 7.0% for R-(-)-Arotinolol and 5.0% to 10.0% for S-(+)-Arotinolol. Recovery rates were found to be between 87.2% and 99.2% for R-(-)-Arotinolol and 88.0% and 92.4% for S-(+)-Arotinolol, with matrix factors ranging from 1.03–1.09 and 0.84–0.95, respectively, indicating no concentration dependency. This validated method has been successfully applied to stereoselective pharmacokinetic studies nih.gov.
Another rapid, sensitive, and selective LC-MS/MS method was developed for the simultaneous quantification of this compound and amlodipine (B1666008) in rat plasma. This approach involved a simple protein precipitation using acetonitrile (B52724) for sample isolation from 50.0 μL plasma samples. Chromatographic separation was achieved within 5 minutes on a C18 column. Metoprolol and (S)-amlodipine-d4 were used as internal standards for this compound and amlodipine, respectively. Quantification was performed in multiple reaction monitoring (MRM) mode, tracking the transition m/z 372.1 → 316.1 for this compound and m/z 268.2 → 116.2 for metoprolol. The linearity for this compound was established over a range of 0.200–40.0 ng/mL (r² = 0.9988) guidetopharmacology.orgmetabolomicsworkbench.org. This method successfully supported pharmacokinetic interaction studies in rats guidetopharmacology.org.
| Parameter | R-(-)-Arotinolol | S-(+)-Arotinolol | Reference |
|---|---|---|---|
| Linearity Range (ng/mL) | 1.00 - 200.0 | 1.00 - 200.0 | nih.gov |
| Correlation Coefficient (r²) | >0.992 | >0.992 | nih.gov |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | 1.00 | nih.gov |
| Intra-day Precision (% RSD) | 5.6 - 8.9 | 4.6 - 7.4 | nih.gov |
| Inter-day Precision (% RSD) | 5.6 - 8.9 | 4.6 - 7.4 | nih.gov |
| Accuracy (% Error) | 0.0 - 7.0 | 5.0 - 10.0 | nih.gov |
| Recovery (%) | 87.2 - 99.2 | 88.0 - 92.4 | nih.gov |
| Matrix Factor | 1.03 - 1.09 | 0.84 - 0.95 | nih.gov |
Radioligand Binding Assays
Radioligand binding assays (RLBAs) are fundamental biochemical techniques used to characterize the interaction of a compound with its target receptors. This compound has been extensively studied using RLBAs to elucidate its receptor affinity profile. These studies have demonstrated that this compound binds to β1-, β2-, and α1-adrenergic receptor sites with high affinity wikipedia.orgnih.gov. Notably, radioligand studies have revealed that this compound exhibits a higher affinity for β-receptors compared to α-receptors wikipedia.orgnih.gov.
Specifically, radioligand binding assays have been employed to assess the beta-receptor blocking potencies of this compound (also known as S-596) and other beta-adrenergic antagonists in rat cardiac muscle membrane fishersci.co.uk. Research indicates that this compound hydrochloride (S-596) possesses high affinities for both β1- and β2-adrenoceptors, along with a moderate affinity for α-adrenoceptors, with a reported mean α:β ratio of approximately 1:8 fishersci.co.uk.
RLBAs are crucial for quantifying receptor occupancy in target tissues and provide precise quantitative data on binding affinity, kinetics, and receptor density. The technique typically involves a ligand tagged with a radioactive isotope (e.g., tritium (B154650) or iodine-125) that binds to a receptor, allowing for highly sensitive measurement of the interaction, even at picomolar concentrations of ligands nih.gov. Competition studies, a type of RLBA, are particularly useful for assessing the ability of unlabeled compounds to compete with radioligands for binding sites, which is vital in drug discovery for identifying new drug candidates nih.gov.
Future Directions in Arotinolol Research
New Therapeutic Strategies Based on Cellular Signaling Pathway Research
Research into Arotinolol's interactions with cellular signaling pathways is uncovering new avenues for therapeutic strategies. This compound engages with beta-1, beta-2, and alpha-1 adrenergic receptors, influencing a cascade of downstream signaling processes wikipedia.org. This dual alpha and beta-blocking action is central to its mechanism, leading to a reduction in cardiac output via beta-blockade and an inhibition of the counter-regulatory increase in peripheral resistance through alpha-blockade wikipedia.org.
Beyond its primary adrenergic receptor interactions, this compound exhibits potency in inhibiting the binding of the radioligand 125I-ICYP to 5HT1B-serotonergic receptor sites, indicating broader pharmacological effects citeab.com. Its ability to reduce coronary artery resistance and dilate coronary arteries via alpha-receptor blocking effects, coupled with beta-blockade that inhibits cardiac hyperfunction and reduces myocardial oxygen consumption, points to its potential in modulating the sympathetic nervous system, neurohormones, and the renin-angiotensin system (RAS) to improve cardiac function wikipedia.org. Furthermore, this compound may enhance endothelial function by modulating nitric oxide levels and significantly reducing collagen levels in blood vessels, thereby improving vessel wall remodeling and indirectly improving left ventricular function wikipedia.org. These insights into its cellular and molecular interactions suggest the possibility of developing novel therapeutic strategies that leverage these specific pathway modulations.
Addressing Gaps in Adverse Event Reporting
Effective post-market surveillance (PMS) and adverse event (AE) reporting are critical for ensuring drug safety and identifying unforeseen risks that may not emerge during clinical trials wikipedia.org. Despite their importance, significant gaps persist in current adverse event reporting systems. Voluntary reporting of inpatient adverse drug events, for instance, often performs poorly, capturing only about 1 in 20 events due to insufficient provider participation wikidata.org. This highlights a substantial need for more robust and comprehensive reporting mechanisms.
To bridge these gaps, automated surveillance methods are being explored, which have demonstrated the capacity to detect events at a rate three to twelve times higher than traditional provider-driven reporting wikidata.org. Challenges in adverse event reporting, particularly for international exporters, include a lack of regulatory knowledge, difficulties in documentation and data management, and issues with ingredient compliance mims.com.
The future of adverse event reporting for compounds like this compound necessitates a shift towards more systematic and proactive data collection, recording, and analysis to facilitate timely corrective or preventive actions researchgate.net. While artificial intelligence (AI) holds promise for enhancing PMS, its effective implementation relies on a foundation of clean, structured, and interoperable data models, rather than algorithms alone scribd.com. Regulatory bodies, such as the FDA, continuously monitor adverse event reporting systems (e.g., FAERS) to assess drug quality and therapeutic equivalence post-approval fishersci.ca. Improving the efficiency and completeness of adverse event reporting is crucial for gaining a more comprehensive understanding of this compound's long-term safety profile in diverse patient populations and real-world settings mims.comwikipedia.org.
High-Quality Randomized Controlled Trials for Chronic Heart Failure
Key methodological weaknesses identified in most trials included uncertain risks related to random sequence generation, allocation concealment, patient attrition, and outcome assessment wikipedia.orgwikipedia.org. This underscores a critical need for more high-quality RCTs to rigorously verify this compound's safety and effectiveness in the clinical management of heart failure wikipedia.orgwikipedia.org. Such trials would provide a more scientific and robust foundation for its use, aligning with the standards set by landmark trials for other neurohormonal antagonists in heart failure with reduced ejection fraction (HFrEF) alfa-chemistry.com. Future studies should focus on robust designs to provide definitive evidence on this compound's impact on cardiac systolic function and patient prognosis in CHF.
Delineating Specific Safety and Efficacy of this compound in Pulmonary Arterial Hypertension (PAH)
The potential role of this compound in pulmonary arterial hypertension (PAH) is an area of ongoing investigation, particularly concerning its specific safety and efficacy profile. Preclinical studies using models such as monocrotaline (B1676716) injection in rats have indicated that this compound, as an alpha- and beta-adrenergic receptor blocker, can prevent the development of PAH and right ventricular hypertrophy (RVH) mims.comwikipedia.orgwikipedia.org. This suggests a favorable effect on both the pulmonary vasculature and the right ventricle in PAH mims.com.
Despite these promising preclinical findings, the clinical application of beta-blockers in PAH has been approached with caution. Current guidelines often advise against their general use due to concerns about potential negative inotropic and chronotropic effects that could lead to systemic hypotension and decreased exercise capacity in PAH patients wikipedia.org. However, retrospective human studies have suggested that chronic beta-adrenergic blocker therapy, when initiated at very low doses and slowly titrated, can be safe in PAH patients who are not in overt heart failure mims.com.
Future research is essential to specifically delineate the safety and efficacy of this compound in PAH. This includes conducting well-designed clinical trials to assess its impact on pulmonary hemodynamics, right ventricular function, exercise capacity, and long-term outcomes in PAH patients. The strategy of repurposing established drugs, like this compound, for new indications such as PAH offers advantages in terms of reduced development time and costs, making it a valuable area for continued exploration fishersci.ca. Understanding the precise role and optimal conditions for this compound's use in PAH is crucial to translate its preclinical promise into clinical benefit.
Q & A
Q. What is the pharmacological mechanism of Arotinolol in lowering blood pressure?
this compound is a dual α- and β-adrenoceptor blocker. Its β-blockade reduces heart rate, myocardial contractility, and cardiac output, while α-blockade dilates arterioles and veins, lowering peripheral resistance and cardiac preload/afterload. This dual mechanism synergistically reduces blood pressure (BP) . Preclinical studies in spontaneously hypertensive rats (SHR) further demonstrate its vascular protective effects via increased endothelial nitric oxide synthase (eNOS) phosphorylation and reduced aortic collagen content, improving arterial stiffness .
Q. How does this compound compare to other antihypertensives in efficacy and safety?
Meta-analyses of randomized controlled trials (RCTs) show comparable efficacy between this compound and drugs like enalapril, felodipine, and atenolol, with no significant difference in effectiveness rates (OR = 1.17, 95% CI: 0.72–1.85) or adverse reaction incidence (OR = 0.60, 95% CI: 0.34–1.06) . Common adverse effects include bradycardia (2% incidence) and generalized weakness (2%), with no reported metabolic disruptions in lipid/carbohydrate profiles due to counteracting α/β effects .
Advanced Research Questions
Q. How can researchers address methodological limitations in existing RCTs on this compound?
Existing RCTs suffer from small sample sizes, inadequate blinding, and unclear randomization. Only 3/6 studies in a meta-analysis described randomization methods, and 1 reported blinding . Future studies should adopt CONSORT guidelines, ensure allocation concealment, and use double-blinding. Long-term follow-up (≥12 weeks) and standardized endpoints (e.g., 24-hour ambulatory BP monitoring) are critical to reduce selection and measurement biases .
Q. What experimental models demonstrate this compound’s vascular protective effects beyond adrenergic blockade?
In SHR models, this compound reduces aortic stiffness by upregulating eNOS activity and decreasing collagen deposition. These effects are independent of BP reduction, suggesting direct vascular benefits. Researchers should validate these mechanisms in human endothelial cell lines or ex vivo vascular rings to assess translational potential .
Q. How does this compound modulate circadian BP patterns in non-dipper hypertension?
this compound significantly lowers nighttime BP in non-dipper patients, converting 54.2% to dipper profiles. In a multicenter trial, nighttime systolic/diastolic BP decreased by 12.3/8.1 mmHg (p < 0.01), likely due to sustained α-blockade counteracting nocturnal sympathetic activation. Researchers should stratify patients by dipper status in trials and use ABPM for endpoint assessment .
Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) is superior to extraction-titration due to higher accuracy, sensitivity (LLOQ = 0.5 ng/mL), and faster processing. LC-MS/MS with MRM transitions (m/z 372.3→315.9) is optimal for plasma quantification, enabling precise enantiomer-specific pharmacokinetic profiling .
Q. Are there contradictory findings regarding this compound’s metabolic effects?
While β-blockers often impair glucose/lipid metabolism, this compound shows neutral effects in clinical studies. This is attributed to α-blockade counteracting β-mediated metabolic inhibition. However, long-term data (>6 months) are lacking. Researchers should monitor HbA1c and lipid panels in extended trials to confirm these findings .
Q. How does this compound’s stereospecific pharmacokinetics influence dosing?
The S-enantiomer exhibits higher plasma protein binding (95.3% vs. 84.5% for R-enantiomer) and prolonged red blood cell retention. Dosing adjustments may be needed in renal impairment, as enantiomers are primarily excreted renally. Population pharmacokinetic modeling is recommended to optimize regimens in subpopulations .
Q. What are the implications of this compound’s receptor affinity profile for therapeutic use?
this compound has higher β-receptor affinity (Ki < 1 nM) than α-receptors, explaining its pronounced bradycardic effects. Radioligand binding assays (e.g., 125I-ICYP competition) are essential to quantify receptor occupancy in target tissues. This profile supports its use in tachycardia-predominant hypertension .
Q. How can preclinical findings on this compound’s vascular effects be translated to clinical research?
Preclinical data on eNOS activation and collagen reduction should be validated in human trials using biomarkers like pulse wave velocity (PWV) and serum NO metabolites. Phase II trials could enroll patients with arterial stiffness (e.g., PWV > 10 m/s) to assess target organ protection .
Methodological Recommendations
- PICOT Framework : Use Population (e.g., non-dipper hypertensives), Intervention (this compound 10–20 mg BID), Comparison (e.g., nebivolol), Outcome (24-hour BP load), and Time (8–12 weeks) to structure trials .
- Analytical Rigor : Employ LC-MS/MS for pharmacokinetic studies and ABPM for efficacy endpoints to ensure reproducibility .
- Bias Mitigation : Implement central randomization, double-blinding, and intention-to-treat analysis to enhance study validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
